

Spectroscopic analysis of (2-(2-Aminophenyl)thiazol-4-yl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-(2-Aminophenyl)thiazol-4-yl)methanol

Cat. No.: B3029428

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Analysis of **(2-(2-Aminophenyl)thiazol-4-yl)methanol**

Foreword: The Structural Imperative in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the unambiguous characterization of novel chemical entities is not merely a procedural step but the very foundation of scientific integrity and therapeutic potential. The molecule at the center of this guide, **(2-(2-Aminophenyl)thiazol-4-yl)methanol**, represents a scaffold of significant interest. It combines an aminophenyl moiety with a thiazole core, a heterocyclic system renowned for its prevalence in a wide array of FDA-approved drugs, including anticancer, antiviral, and anti-inflammatory agents.[1][2][3][4] The therapeutic promise of any such molecule is inextricably linked to the precise arrangement of its atoms. Therefore, a multi-faceted spectroscopic analysis is paramount to confirm its identity, purity, and structural integrity.

This guide eschews a rigid, one-size-fits-all template. Instead, it is structured to provide a logical and in-depth exploration of the molecule through the lens of four critical analytical techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Our narrative is guided by the principle of causality—explaining not just what to do, but why specific experimental choices are made and how the resulting data coalesce into a definitive structural portrait. Each protocol

is designed as a self-validating system, ensuring that the insights from one technique corroborate and enrich the others, culminating in a characterization of the highest confidence.

The Subject Molecule: (2-(2-Aminophenyl)thiazol-4-yl)methanol

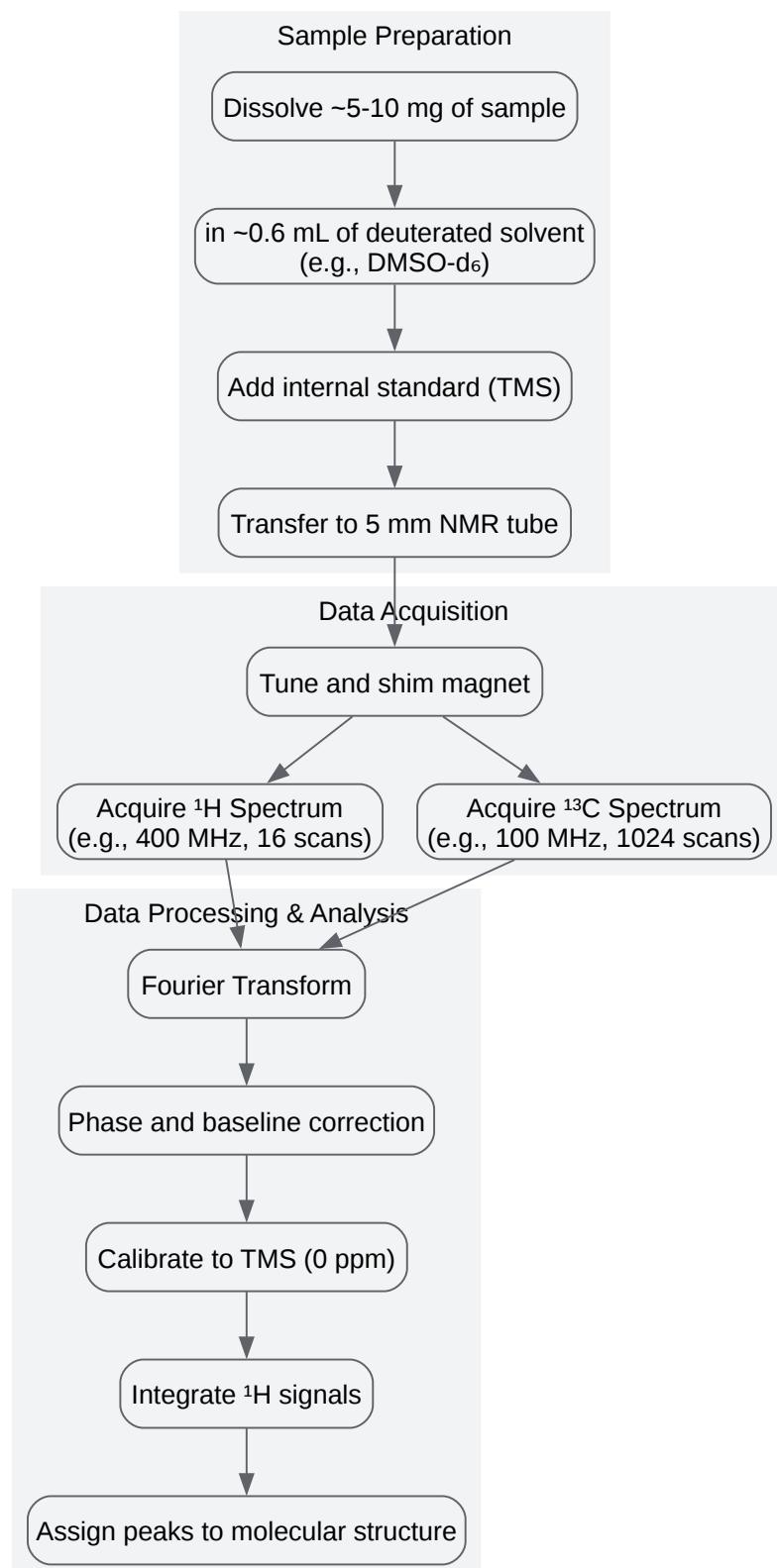
Before delving into the analytical methodologies, it is essential to understand the subject's fundamental properties. The molecule's structure is a confluence of a reactive aminophenyl group, a versatile thiazole ring, and a primary alcohol, features that suggest potential for further chemical modification and diverse biological interactions.

Molecular Properties

Property	Value	Source
Chemical Formula	C ₁₀ H ₁₀ N ₂ OS	[5]
Molecular Weight	206.26 g/mol	[5]
CAS Number	658076-79-0	[5]
Appearance	Typically a solid powder	N/A
SMILES	C1=CC=C(C(=C1)C2=NC(=CS2)CO)N	[5]

Annotated Molecular Structure

The following diagram illustrates the molecular structure with a numbering system that will be used for spectral assignments, particularly in the NMR section.


Caption: Annotated structure of (2-(2-Aminophenyl)thiazol-4-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: NMR spectroscopy is the cornerstone of organic structure elucidation. It provides an unparalleled, atom-by-atom view of the molecular framework. ¹H NMR maps the proton environment, revealing neighboring relationships through spin-spin coupling, while ¹³C

NMR details the carbon backbone. For a molecule like ours, with distinct aromatic and aliphatic regions, NMR is indispensable for confirming the precise connectivity of the aminophenyl and thiazole-methanol fragments.

Experimental Workflow for NMR Analysis

[Click to download full resolution via product page](#)

Caption: Standard workflow for NMR spectroscopic analysis.

Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **(2-(2-Aminophenyl)thiazol-4-yl)methanol** in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it readily dissolves the compound and its residual solvent peak does not obscure key signals. The exchangeable amine (-NH₂) and hydroxyl (-OH) protons are also clearly visible in this solvent.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).
- ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz spectrometer. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition of 16-32 scans to ensure a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument (operating at 100 MHz for ¹³C). Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) is required. A proton-decoupled experiment is standard to ensure all carbon signals appear as singlets.

Predicted ¹H and ¹³C NMR Spectral Data

Trustworthiness: The following assignments are based on established chemical shift principles and data from analogous structures, such as 2-aminobenzyl alcohol and substituted thiazoles. [1][6][7] The use of DMSO-d₆ as a solvent is critical for observing the labile N-H and O-H protons.

¹ H NMR Assignment	Predicted δ (ppm)	Multiplicity	Integration	Notes
H5 (Thiazole)	~7.30	Singlet (s)	1H	The lone proton on the thiazole ring.
H3', H5' (Phenyl)	~6.60 - 6.80	Multiplet (m)	2H	Protons ortho and para to the amino group, shifted upfield.
H4', H6' (Phenyl)	~7.00 - 7.20	Multiplet (m)	2H	Protons meta to the amino group.
-NH ₂ (Amine)	~5.00	Broad s	2H	Chemical shift is concentration-dependent. [6]
-OH (Alcohol)	~5.10	Triplet (t)	1H	Coupling to adjacent -CH ₂ protons.
-CH ₂ - (Methylene)	~4.50	Doublet (d)	2H	Coupling to the adjacent -OH proton. [6]

¹³ C NMR Assignment	Predicted δ (ppm)	Notes
C2 (Thiazole)	~165-170	Carbon between two heteroatoms (N, S), significantly deshielded. [1]
C4 (Thiazole)	~145-150	Substituted carbon of the thiazole C=C bond.
C2' (Phenyl)	~148	Aromatic carbon bearing the amino group.
C1' (Phenyl)	~120-125	Carbon attached to the thiazole ring.
C4', C6' (Phenyl)	~128-130	Aromatic CH carbons.
C3', C5' (Phenyl)	~115-118	Aromatic CH carbons shielded by the amino group.
C5 (Thiazole)	~112-115	Unsubstituted carbon of the thiazole C=C bond.
C7 (-CH ₂ OH)	~60-62	Aliphatic carbon attached to an oxygen atom. [6]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For our target compound, FT-IR is crucial for confirming the presence of the key N-H (amine), O-H (alcohol), C=N (thiazole), and aromatic C=C bonds.

Protocol for FT-IR Spectroscopy

A common and reliable method is using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

- Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental noise.
- Sample Application: Place a small amount of the solid **(2-(2-Aminophenyl)thiazol-4-yl)methanol** powder directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range.

Predicted FT-IR Absorption Bands

Trustworthiness: The predicted frequencies are based on well-established correlation charts and literature values for similar thiazole and aminophenyl compounds.^{[8][9][10]} The simultaneous presence of both a broad O-H and two sharp N-H stretches is a key diagnostic feature.

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity	Notes
O-H Stretch (Alcohol)	3400 - 3200	Strong, Broad	Characteristic of a hydrogen-bonded hydroxyl group.
N-H Stretch (Amine)	3450 - 3300	Medium, two sharp bands	Asymmetric and symmetric stretching of the primary amine.
Aromatic C-H Stretch	3100 - 3000	Medium to Weak	Stretching of sp ² C-H bonds in the phenyl and thiazole rings.
C=N / C=C Stretch	1620 - 1550	Strong to Medium	Overlapping absorptions from the thiazole and phenyl rings. [1]
N-H Bend (Amine)	1650 - 1580	Medium	Scissoring vibration of the -NH ₂ group.
C-O Stretch (Alcohol)	1150 - 1050	Strong	Characteristic of a primary alcohol.

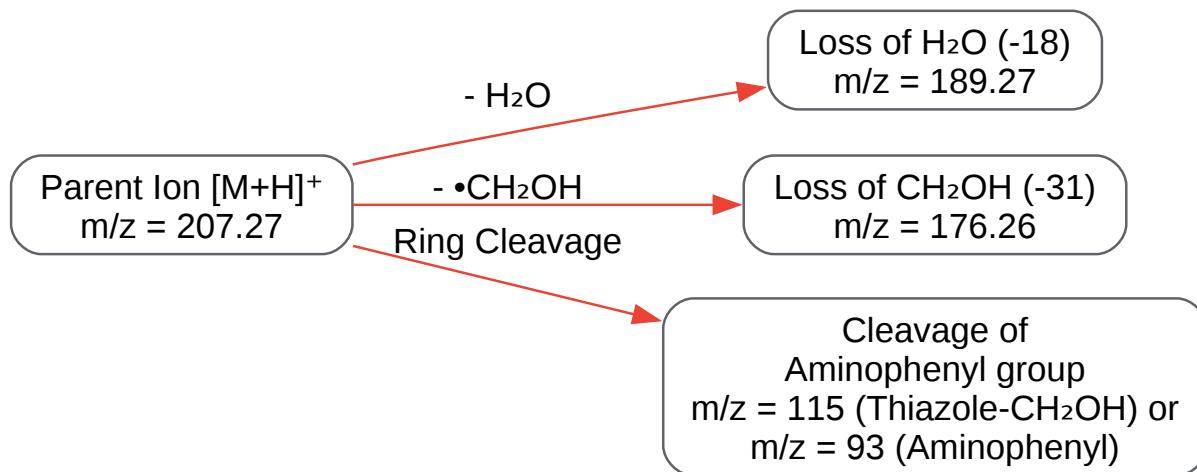
Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Experience: Mass spectrometry is the definitive technique for determining a molecule's molecular weight. It provides the mass-to-charge ratio (m/z) of the molecule and its fragments. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with extreme accuracy, serving as a final confirmation of the elemental composition.

Protocol for Electrospray Ionization (ESI) MS

- **Sample Preparation:** Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

- Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Ionization: Use positive ion mode, as the amine and thiazole nitrogen atoms are readily protonated.
- Data Acquisition: Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 50-500).


Predicted Mass Spectrum Data

Trustworthiness: The primary goal is to observe the protonated molecular ion $[\text{M}+\text{H}]^+$. The predicted m/z value is calculated directly from the molecular formula $\text{C}_{10}\text{H}_{10}\text{N}_2\text{OS}$.^[5]

- Molecular Weight: 206.26
- Expected $[\text{M}+\text{H}]^+$ Ion: m/z 207.27

Plausible Fragmentation Pathway

The fragmentation pattern provides a "fingerprint" that can further validate the structure. The bonds adjacent to the heteroatoms and functional groups are often the most likely to cleave.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. rsc.org [rsc.org]
- 7. 2-Aminothiazole (96-50-4) 13C NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies [mdpi.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic analysis of (2-(2-Aminophenyl)thiazol-4-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3029428#spectroscopic-analysis-of-2-2-aminophenyl-thiazol-4-yl-methanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com